4-Acetamidoantipyrine-d3

Description

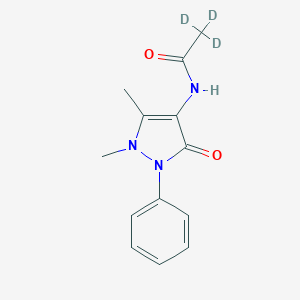

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAGWXKSCXPNNZ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 4-Acetamidoantipyrine-d3 in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug metabolites is paramount for understanding the efficacy, safety, and disposition of a therapeutic agent. 4-Acetamidoantipyrine (AAA) is a major metabolite of the widely used analgesic and antipyretic drug, metamizole (B1201355) (also known as dipyrone). Accurate measurement of AAA in biological matrices is crucial for comprehensive pharmacokinetic profiling. This technical guide delves into the pivotal role of its deuterated analog, 4-Acetamidoantipyrine-d3 (AAA-d3), in modern bioanalytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis.[1][2] Their use significantly enhances the accuracy, precision, and robustness of analytical methods by compensating for variability during sample preparation and analysis.[1] This guide will provide an in-depth overview of the principles behind using AAA-d3, detailed experimental considerations, and the metabolic context of its parent drug, metamizole.

The Principle of Stable Isotope Dilution and the Role of this compound

The core of quantitative bioanalysis using LC-MS/MS relies on the principle of stable isotope dilution. A known amount of the stable isotope-labeled analog of the analyte, in this case, this compound, is added to the biological sample at the beginning of the analytical process.[3]

Key Advantages of Using this compound:

-

Physicochemical Similarity: this compound is chemically and physically almost identical to the non-labeled 4-Acetamidoantipyrine. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1]

-

Co-elution: Ideally, the deuterated internal standard co-elutes with the analyte during liquid chromatography. This simultaneous passage through the analytical column ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, which are common challenges in complex biological samples.[1]

-

Correction for Variability: Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[4]

-

Mass Discrimination: The key difference between 4-Acetamidoantipyrine and its d3-labeled counterpart is their mass. The mass spectrometer can easily distinguish between the two based on their different mass-to-charge ratios (m/z), allowing for simultaneous but distinct detection.

Metabolic Pathway of Metamizole

Understanding the metabolic pathway of metamizole is essential to appreciate the significance of quantifying its metabolites. Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its first active metabolite, 4-methylaminoantipyrine (MAA). MAA is then further metabolized in the liver through two main pathways: demethylation to another active metabolite, 4-aminoantipyrine (B1666024) (AA), and oxidation to 4-formylaminoantipyrine (B29614) (FAA). Finally, 4-aminoantipyrine is acetylated by the polymorphic enzyme N-acetyltransferase 2 (NAT2) to form the inactive terminal metabolite, 4-Acetamidoantipyrine (AAA).

Metabolic pathway of Metamizole to its major metabolites.

Experimental Protocols and Methodologies

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove interfering substances. Protein precipitation is a common and effective method.

Detailed Protocol for Protein Precipitation:

-

Thaw frozen biological samples (e.g., plasma) at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).

-

Add a known amount of the internal standard working solution (this compound in a suitable solvent like methanol) to each sample, calibrator, and quality control sample.

-

Add a protein precipitating agent, typically 3 volumes of cold acetonitrile (B52724) or methanol, to the sample.

-

Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is crucial for separating the analyte and internal standard from other endogenous components of the sample matrix. A reversed-phase C18 column is commonly used for this purpose.

| Parameter | Typical Value |

| Column | C18, e.g., 50 x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Gradient | A gradient elution is typically used to ensure good peak shape and separation. For example: Start with 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for column re-equilibration. |

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is used for the detection and quantification of the analyte and internal standard. It is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Predicted MRM Transitions:

Based on the molecular weight of 4-Acetamidoantipyrine (245.28 g/mol ) and its deuterated analog, and the fragmentation patterns of similar compounds, the following MRM transitions can be predicted.[7] The optimal collision energies would need to be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Acetamidoantipyrine (AAA) | 246.1 | To be determined |

| This compound (AAA-d3) | 249.1 | To be determined |

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions would be characteristic fragments resulting from collision-induced dissociation. For a related compound, 4-methylaminoantipyrine (MAA), the transition m/z 218.2 → 56.2 is used, and for its d3 analog, m/z 221.2 → 56.2 is used.[5] This suggests that a stable fragment is often monitored.

Workflow for Bioanalytical Method Development and Validation

The development and validation of a bioanalytical method using this compound should follow a structured approach to ensure its reliability and compliance with regulatory guidelines.

Workflow for bioanalytical method development and sample analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical LC-MS/MS method for the analysis of metamizole metabolites. While specific data for this compound is inferred, the parameters for related compounds provide a strong reference.

| Parameter | 4-Methylaminoantipyrine (MAA)[5] | 4-Methylaminoantipyrine-d3 (MAA-d3)[5] | 4-Acetamidoantipyrine (AAA) (Predicted) | This compound (AAA-d3) (Predicted) |

| Molecular Weight ( g/mol ) | 217.27 | 220.30 | 245.28 | 248.31 |

| Precursor Ion (m/z) [M+H]⁺ | 218.2 | 221.2 | 246.1 | 249.1 |

| Product Ion (m/z) | 56.2 | 56.2 | To be determined | To be determined |

Conclusion

This compound plays a critical and indispensable role in the accurate and reliable quantification of 4-Acetamidoantipyrine in drug metabolism studies. Its use as an internal standard in LC-MS/MS bioanalysis, based on the principle of stable isotope dilution, allows researchers and drug development professionals to overcome the challenges of sample matrix effects and analytical variability. This leads to high-quality pharmacokinetic data, which is essential for making informed decisions throughout the drug development pipeline. The methodologies and principles outlined in this guide provide a comprehensive framework for the effective implementation of this compound in modern drug metabolism research.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. forensicrti.org [forensicrti.org]

- 7. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Acetamidoantipyrine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Acetamidoantipyrine-d3, a deuterated analog of a metabolite of the drug metamizole. The incorporation of deuterium (B1214612) at the acetyl group provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalytical assays.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of 4-aminoantipyrine (B1666024) with a deuterated acetylating agent, typically acetic anhydride-d6. This reaction is a straightforward and efficient method for introducing the deuterium-labeled acetyl group.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Aminoantipyrine

-

Acetic anhydride-d6

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-aminoantipyrine (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride-d6 (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical Methods Workflow

Caption: Analytical workflow for this compound.

Quantitative Data Summary

| Parameter | Specification |

| Molecular Formula | C₁₃H₁₂D₃N₃O₂ |

| Molecular Weight | 248.30 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Deuterium Incorporation | ≥98% |

| Melting Point | 200-203 °C (for non-deuterated) |

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be adapted for the purity analysis of this compound.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure and the position of deuterium labeling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O (amide) | - | ~170 |

| C=O (pyrazolone) | - | ~162 |

| C-N (pyrazolone) | - | ~153 |

| Phenyl C-N | - | ~134 |

| Phenyl CH | ~7.3 - 7.6 | ~125 - 129 |

| C=C (pyrazolone) | - | ~124 |

| N-CH₃ | ~3.3 | ~35 |

| C-CH₃ | ~2.3 | ~11 |

| NH | ~8.0 - 9.0 | - |

| CD₃ | Not observed | ~24 (multiplet) |

Note: The signal for the acetyl protons (CH₃) at ~2.2 ppm in the non-deuterated compound will be absent in the ¹H NMR spectrum of the deuterated analog. The corresponding carbon signal in the ¹³C NMR spectrum will appear as a multiplet due to coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the deuterated compound and the degree of deuterium incorporation.

Table 3: Mass Spectrometry Data

| Ionization Mode | Expected m/z | Fragment |

| ESI+ | 249.14 | [M+H]⁺ |

| ESI+ | 271.12 | [M+Na]⁺ |

| ESI- | 247.13 | [M-H]⁻ |

Signaling Pathways and Logical Relationships

4-Acetamidoantipyrine is a metabolite of metamizole. The use of the deuterated analog is primarily for analytical purposes to trace the metabolic fate of the parent drug.

physical and chemical properties of 4-Acetamidoantipyrine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetamidoantipyrine-d3, a deuterated isotopologue of a key metabolite of the analgesic drug metamizole (B1201355) (dipyrone). This document details its synthesis, analytical methodologies, metabolic pathways, and its critical role as an internal standard in pharmacokinetic and toxicological studies.

Core Physical and Chemical Properties

This compound, also known as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide-d3, is the deuterated form of 4-Acetamidoantipyrine. The deuterium (B1214612) labeling on the acetyl group makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Table 1: Physical and Chemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂D₃N₃O₂ | [1] |

| Molecular Weight | 248.30 g/mol | [1][2] |

| Exact Mass | 248.1353 Da | [2] |

| Appearance | White to Off-White Solid/Crystalline Powder | [1][3] |

| Melting Point | 128-132°C / 200-203°C | [3][4] |

| Purity | >95% (HPLC) / >98% | [2][3] |

| Solubility | Soluble in most organic solvents | [3] |

| Storage Conditions | -20°C or 2-8°C Refrigerator | [1][2] |

| CAS Number | 342821-66-3 | [1][2] |

| SMILES | [2H]C([2H])([2H])C(=O)NC1=C(C)N(C)N(C1=O)c2ccccc2 | [2] |

| InChI | InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 | [2] |

Experimental Protocols

The synthesis of 4-Acetamidoantipyrine generally involves the acetylation of its precursor, 4-aminoantipyrine (B1666024).[5] For the deuterated analogue, a deuterated acetylating agent is used.

General Protocol for Acetylation of 4-Aminoantipyrine:

-

Dissolution: Dissolve 4-aminoantipyrine in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent like dichloromethane.

-

Acetylation: Add a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to the solution. The reaction is often performed under acidic conditions or in the presence of a non-nucleophilic base to scavenge the acid byproduct.[5]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[6] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the excess acetylating agent, typically by adding water or a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Final Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of this compound.[2]

Illustrative HPLC Protocol:

-

System: A standard HPLC system with a UV detector.[7]

-

Column: A reverse-phase column, such as a Hypersil ODS C18 column.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., sodium acetate buffer, pH 5.5).[7] A common composition is a 60:40 (v/v) mixture of methanol and buffer.[7]

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[7]

-

Detection: UV detection at a wavelength where the compound has significant absorbance, such as 253 nm.[7]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration.

-

Injection Volume: 10-20 µL.[7]

-

Analysis: The purity is calculated based on the peak area of the main component relative to the total area of all observed peaks in the chromatogram.

Metabolic Pathway of Metamizole

4-Acetamidoantipyrine is a terminal metabolite of the drug metamizole (also known as dipyrone).[5][8] The metabolic conversion occurs primarily in the liver and involves several key steps. The deuterated form, when used in studies, is assumed to follow the same pathway as its non-deuterated counterpart.

The metabolic cascade begins with the non-enzymatic hydrolysis of metamizole to its active metabolite, 4-methylaminoantipyrine (4-MAA).[5] Subsequently, 4-MAA is metabolized by cytochrome P450 enzymes (specifically CYP3A4) to 4-aminoantipyrine (4-AA).[5] Finally, 4-AA is acetylated by the polymorphic N-acetyltransferase-2 (NAT2) enzyme to form 4-Acetamidoantipyrine (4-AAA), which is an inactive metabolite.[5]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Acetamido Antipyrine-d3 | LGC Standards [lgcstandards.com]

- 3. 4-acetamido-d3-antipyrine at Best Price in Dhanaura, Uttar Pradesh | Jubilant Life Sciences Ltd. [tradeindia.com]

- 4. 4-ACETAMIDOANTIPYRINE | 83-15-8 [chemicalbook.com]

- 5. Buy 4-Acetamidoantipyrine | 83-15-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Fragmentation of 4-Acetamidoantipyrine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 4-Acetamidoantipyrine-d3, a deuterated analog of a known metabolite of the drug Metamizole (Dipyrone). Understanding the fragmentation behavior of this and related compounds is crucial for their identification and quantification in various matrices, a critical aspect of drug metabolism and pharmacokinetic studies. This document outlines the key mass spectral data, proposes detailed fragmentation pathways, and provides standardized experimental protocols.

Mass Spectral Data

The quantitative data presented below is derived from the Electron Ionization (EI) mass spectrum of the non-deuterated 4-Acetamidoantipyrine, obtained from the NIST Mass Spectrometry Data Center. The data for the deuterated analog, this compound, is inferred based on the established fragmentation pattern, with a mass shift of +3 Da for fragments retaining the deuterated acetyl group.

Table 1: Key Physicochemical Properties

| Property | 4-Acetamidoantipyrine | This compound |

| Molecular Formula | C₁₃H₁₅N₃O₂ | C₁₃H₁₂D₃N₃O₂ |

| Molecular Weight | 245.28 g/mol | 248.30 g/mol |

| Monoisotopic Mass | 245.1164 Da | 248.1353 Da |

Table 2: Major Fragment Ions in the EI Mass Spectrum of 4-Acetamidoantipyrine

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 245 | 35 | [M]⁺• (Molecular Ion) |

| 203 | 100 | [M - C₂H₂O]⁺• |

| 188 | 15 | [M - C₂H₂O - CH₃]⁺ |

| 160 | 20 | [C₉H₈N₂O]⁺ |

| 119 | 10 | [C₇H₇N₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 43 | 85 | [CH₃CO]⁺ |

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 248 | ~35 | [M]⁺• (Molecular Ion) |

| 203 | ~100 | [M - C₂D₂O]⁺• |

| 188 | ~15 | [M - C₂D₂O - CH₃]⁺ |

| 160 | ~20 | [C₉H₈N₂O]⁺ |

| 119 | ~10 | [C₇H₇N₂]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

| 46 | ~85 | [CD₃CO]⁺ |

Proposed Fragmentation Pathways

The fragmentation of 4-Acetamidoantipyrine and its deuterated analog under Electron Ionization (EI) is primarily driven by the lability of the acetyl group and subsequent cleavages within the pyrazolone (B3327878) ring structure.

Fragmentation of 4-Acetamidoantipyrine

The fragmentation cascade begins with the molecular ion at m/z 245. The most prominent fragmentation is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) from the acetamido group, leading to the base peak at m/z 203. This is a common fragmentation pathway for N-acetylated compounds.[1] Further fragmentation of the m/z 203 ion occurs through various pathways, including the loss of a methyl radical and cleavage of the pyrazolone ring, resulting in the observed ions at m/z 188, 160, 119, and 77. The intense peak at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺).

References

theoretical vs. experimental mass of 4-Acetamidoantipyrine-d3

An In-depth Technical Guide to the Theoretical and Experimental Mass of 4-Acetamidoantipyrine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the theoretical and experimental mass of this compound, a deuterated isotopologue of a primary metabolite of the drug Metamizole (Dipyrone). Accurate mass determination is critical for the use of this compound as an internal standard in quantitative bioanalytical assays, ensuring precision in pharmacokinetic and metabolomic studies.

Introduction to this compound

This compound (d3-AAA) is the stable isotope-labeled version of 4-Acetamidoantipyrine (AAA). AAA is a major terminal metabolite of Metamizole, formed via the N-acetylation of 4-aminoantipyrine.[1] Due to its structural similarity and distinct mass, d3-AAA is an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices. The three deuterium (B1214612) atoms provide a clear mass shift without significantly altering its chemical properties or chromatographic retention time.

Theoretical vs. Experimental Mass

The distinction between theoretical and experimental mass is fundamental in mass spectrometry.

-

Theoretical Mass : This is a calculated value based on the compound's molecular formula and the exact masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ²H). It is a precise, absolute value.

-

Experimental Mass : This is the mass measured by a mass spectrometer. Its accuracy is subject to the instrument's resolution, calibration, and experimental conditions. The deviation of the experimental mass from the theoretical mass, measured in parts per million (ppm), is a key indicator of measurement accuracy and confidence in compound identification.

Theoretical Mass Calculation

The molecular formula for this compound is C₁₃H₁₂D₃N₃O₂.[2] Its theoretical mass is calculated as follows:

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |

| Hydrogen | ¹H | 12 | 1.007825 | 12.093900 |

| Deuterium | ²H (D) | 3 | 2.014102 | 6.042306 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 248.135258 |

Expected Experimental Mass

In typical electrospray ionization (ESI) mass spectrometry performed in positive ion mode, the molecule will be observed as a protonated species, [M+H]⁺.

-

Theoretical Monoisotopic Mass [M] : 248.135258 Da

-

Mass of Proton [H]⁺ : 1.007825 Da

-

Expected Experimental m/z [M+H]⁺ : 249.143083

Data Summary

The following table summarizes the key mass values for this compound and its non-deuterated analog for comparison.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| This compound | C₁₃H₁₂D₃N₃O₂ | 248.30[2] | 248.135258 | 249.143083 |

| 4-Acetamidoantipyrine | C₁₃H₁₅N₃O₂ | 245.28[1] | 245.116427[1][3] | 246.124252 |

Metabolic Pathway of Parent Drug

4-Acetamidoantipyrine is a downstream metabolite of the drug Metamizole. Understanding this pathway is crucial for interpreting bioanalytical results.

Experimental Protocol: LC-MS/MS Quantification

This section outlines a typical "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the determination of 4-Acetamidoantipyrine, using d3-AAA as an internal standard (IS).

Materials and Reagents

-

Analytes : 4-Acetamidoantipyrine and this compound certified reference standards.

-

Solvents : LC-MS grade acetonitrile (B52724) (ACN), water, and formic acid.

-

Biological Matrix : Human urine or plasma.

Sample Preparation

-

Thaw biological samples to room temperature.

-

Prepare a working internal standard solution of d3-AAA at 0.5 ng/mL in water with 0.1% formic acid.

-

To a 2 mL microcentrifuge tube, add 20 µL of the sample (calibrator, quality control, or unknown).

-

Add 180 µL of the internal standard working solution to the tube.

-

Vortex the mixture thoroughly for 15-30 seconds.

-

Centrifuge the tubes at high speed (e.g., 21,000 x g) for 2 minutes to pellet proteins and particulates.[4]

-

Transfer 60-100 µL of the clear supernatant to an autosampler vial for analysis.[4]

Liquid Chromatography (LC) Conditions

-

Column : Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[4]

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Flow Rate : 0.400 mL/min.

-

Gradient :

-

0-0.25 min: 0% B

-

0.25-2.5 min: Ramp to 25% B

-

2.5-3.0 min: Ramp to 95% B

-

3.0-5.0 min: Return to 0% B and re-equilibrate.

-

-

Injection Volume : 1-5 µL.

-

Column Temperature : 45 °C.

Mass Spectrometry (MS) Conditions

-

Instrument : Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Source Voltage : +5.5 kV.[4]

-

Source Temperature : 500 °C.[4]

-

Multiple Reaction Monitoring (MRM) Transitions :

-

4-Acetamidoantipyrine : Precursor Ion (Q1) m/z 246.1 -> Product Ion (Q3) [To be determined empirically]

-

This compound (IS) : Precursor Ion (Q1) m/z 249.1 -> Product Ion (Q3) [To be determined empirically]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample receipt to final data analysis in a typical bioanalytical laboratory.

References

- 1. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine | MDPI [mdpi.com]

In-Depth Technical Guide on the Isotopic Labeling Purity of 4-Acetamidoantipyrine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling purity of 4-Acetamidoantipyrine-d3, a deuterated analog of a primary metabolite of the drug Metamizole (Dipyrone). The incorporation of stable isotopes, such as deuterium, into drug metabolites is a critical tool in drug development, particularly for pharmacokinetic and bioanalytical studies. This compound serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling accurate and precise measurements of the unlabeled analyte in complex biological matrices.

This guide details the methodologies used to determine isotopic enrichment, presents representative data on isotopic distribution, and outlines the metabolic pathway of its parent compound.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. It is determined by assessing the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d3 species, with lower amounts of d0, d1, and d2 isotopologues considered isotopic impurities.

While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical specifications for a high-quality deuterated standard of this nature, based on data from similar deuterated compounds.

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Representative Abundance (%) |

| 4-Acetamidoantipyrine | d0 | 246.12 | < 0.1 |

| 4-Acetamidoantipyrine-d1 | d1 | 247.13 | < 0.5 |

| 4-Acetamidoantipyrine-d2 | d2 | 248.13 | < 1.5 |

| This compound | d3 | 249.14 | > 98.0 |

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.

Metabolic Pathway of Metamizole

4-Acetamidoantipyrine is a key metabolite in the biotransformation of Metamizole. Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic data. Metamizole is a prodrug that is rapidly hydrolyzed non-enzymatically to its active metabolite, 4-methylaminoantipyrine (MAA). MAA is then further metabolized in the liver to 4-aminoantipyrine (B1666024) (AA), which is subsequently acetylated to form 4-Acetamidoantipyrine (AAA).

4-Acetamidoantipyrine-d3: A Technical Guide for Researchers

Introduction

4-Acetamidoantipyrine-d3 (4-AAA-d3) is the deuterated analog of 4-Acetamidoantipyrine (B30449) (4-AAA), a primary metabolite of the widely used analgesic and antipyretic drug, metamizole (B1201355) (also known as dipyrone). Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for the quantification of the non-labeled metabolite in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of this compound, including its chemical identity, proposed synthesis, analytical methodologies, and its role in understanding the metabolism of metamizole.

Chemical Identity and Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value |

| CAS Number | 342821-66-3[1] |

| Molecular Formula | C₁₃H₁₂D₃N₃O₂ |

| Molecular Weight | 248.30 g/mol [1] |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide-d3 |

| Appearance | White to Off-White Solid |

| Storage Temperature | -20°C[1] |

Synonyms

This compound is known by several synonyms in the scientific literature and commercial catalogs. These include:

-

4-Acetylaminoantipyrine-d3[1]

-

N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide-d3

-

4-(N-Acetylamino-d3)antipyrine

-

4-(Acetylamino-d3)phenazone

-

Acetylaminoantipyrine-d3

-

N-(Acetyl-d3)-4-aminoantipyrine

-

N-(Acetyl-d3)-4-aminophenazone

-

N-Antipyrinylacetamide-d3

-

Acetamide-2,2,2-d3, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)

-

2,2,2-Trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide[1]

Metabolic Pathway of Metamizole

4-Acetamidoantipyrine is a key metabolite in the biotransformation of metamizole. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies. Metamizole is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized in the liver via two main pathways: demethylation to 4-aminoantipyrine (B1666024) (4-AA) and oxidation to 4-formylaminoantipyrine (B29614) (4-FAA). Subsequently, 4-AA is acetylated by N-acetyltransferases to form 4-acetamidoantipyrine (4-AAA).

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 4-aminoantipyrine with a deuterated acetylating agent, such as acetic anhydride-d6.

Reaction:

4-Aminoantipyrine + Acetic Anhydride-d6 → this compound + Acetic Acid-d3

Materials:

-

4-Aminoantipyrine

-

Acetic Anhydride-d6

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-aminoantipyrine in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride-d6 (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Confirm the structure and isotopic enrichment of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Analytical Method for Quantification in Biological Matrices

The following is a detailed protocol for the quantification of 4-acetamidoantipyrine (4-AAA) in human plasma using this compound as an internal standard (IS) by UPLC-MS/MS. This method is adapted from validated procedures for the analysis of metamizole metabolites.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 150 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

-

UPLC System: A high-performance UPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Acetamidoantipyrine (4-AAA) | 246.1 | 204.1 | 15 |

| This compound (IS) | 249.1 | 207.1 | 15 |

3. Method Validation:

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Quantitative Data from Pharmacokinetic Studies

The following table summarizes pharmacokinetic parameters for 4-acetamidoantipyrine (4-AAA) following oral administration of metamizole in healthy volunteers.

| Dose of Metamizole | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (hours) |

| 750 mg | 1.8 ± 0.5 | 12.3 ± 3.4 | 4.5 ± 1.2 |

| 1500 mg | 3.9 ± 1.1 | 28.5 ± 7.9 | 4.6 ± 1.1 |

| 3000 mg | 8.1 ± 2.3 | 64.8 ± 18.2 | 4.8 ± 1.0 |

Data are presented as mean ± standard deviation.

Conclusion

This compound is an essential analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart, a key metabolite of the widely used drug metamizole. The information provided in this technical guide, including its chemical properties, metabolic pathway, and detailed analytical methodology, serves as a comprehensive resource for scientists and professionals in the field of drug development and analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Acetamidoantipyrine-d3 as an Internal Standard in LC-MS/MS

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical and biomedical research for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.[1][2] The accuracy and reliability of these quantitative methods heavily depend on the ability to correct for variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy to compensate for these variabilities, including matrix effects, which can suppress or enhance the ionization of the target analyte.[3][4][5]

4-Acetamidoantipyrine is a metabolite of several pharmaceutical compounds, and its accurate quantification is crucial in pharmacokinetic and drug metabolism studies. 4-Acetamidoantipyrine-d3, its deuterated analog, serves as an ideal internal standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for reliable correction and highly accurate quantification.[6]

Core Applications

The primary applications for using this compound as an internal standard include:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of parent drugs that metabolize to 4-Acetamidoantipyrine.

-

Toxicokinetic Analysis: To assess systemic exposure to the metabolite in toxicology studies, which is a critical component of drug safety evaluation.[7]

-

Bioequivalence Studies: To compare the bioavailability of different formulations of a drug by measuring its metabolite concentrations in biological fluids like plasma or urine.

-

Therapeutic Drug Monitoring (TDM): For monitoring patient exposure to ensure concentrations are within the therapeutic window.[8]

Experimental Protocols

This section details a general protocol for the quantification of 4-Acetamidoantipyrine in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[9][10]

Materials:

-

Human plasma samples

-

4-Acetamidoantipyrine analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer and centrifuge

Procedure:

-

Prepare Working Solutions:

-

Prepare a stock solution of 4-Acetamidoantipyrine (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stocks, prepare a working internal standard solution (e.g., 100 ng/mL) by diluting with 50:50 ACN/Water.

-

Prepare calibration standards and quality control (QC) samples by spiking the 4-Acetamidoantipyrine stock solution into blank plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL).

-

-

Sample Extraction:

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix the samples vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

LC-MS/MS Conditions

Chromatographic Conditions:

-

Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

-

Column: A C18 analytical column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is suitable for separation.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Gas 1: 60 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 25 psi

-

Collision Gas: 5 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

Data Presentation

Quantitative LC-MS/MS Parameters

The following table summarizes the MRM transitions for 4-Acetamidoantipyrine and its deuterated internal standard. These values are predictive and should be optimized on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 4-Acetamidoantipyrine | 246.1 | 162.1 | 150 |

| This compound | 249.1 | 165.1 | 150 |

Method Validation Summary

The performance of the method should be validated according to regulatory guidelines. The following table presents typical acceptance criteria for key validation parameters.

| Validation Parameter | Concentration | Acceptance Criteria |

| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99[10] |

| Intra-Day Precision | LLOQ, LQC, MQC, HQC | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |

| Inter-Day Precision | LLOQ, LQC, MQC, HQC | RSD ≤ 15% (≤ 20% for LLOQ)[10] |

| Accuracy | LLOQ, LQC, MQC, HQC | Within 85-115% of nominal value (80-120% for LLOQ)[10] |

| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible |

| Matrix Effect | LQC, HQC | IS-normalized matrix factor should be consistent across lots |

| LLOQ | Lowest Standard | Signal-to-noise ratio (S/N) ≥ 10 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for sample analysis using LC-MS/MS.

Role of the Internal Standard

Caption: How an internal standard corrects for analytical variability.

References

- 1. lcms.cz [lcms.cz]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. myadlm.org [myadlm.org]

- 4. researchgate.net [researchgate.net]

- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 7. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]

- 12. The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

protocol for quantifying metamizole metabolites using 4-Acetamidoantipyrine-d3

An Application Note and Protocol for the Quantification of Metamizole (B1201355) Metabolites using 4-Acetamidoantipyrine-d3 as an Internal Standard.

Introduction

Metamizole (also known as dipyrone) is a widely used non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[1][2] Following administration, metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[3][4][5] 4-MAA is further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[3][6]

Given the complex metabolic profile and the therapeutic importance of metamizole, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the simultaneous quantification of the four major metamizole metabolites (4-MAA, 4-AA, 4-FAA, and 4-AAA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes this compound as an internal standard (IS) to ensure accuracy and precision.

Metabolic Pathway of Metamizole

Metamizole undergoes a multi-step metabolic conversion. It is first non-enzymatically hydrolyzed to 4-MAA.[3] Subsequently, 4-MAA is enzymatically oxidized to 4-FAA or demethylated to 4-AA.[3] The metabolite 4-AA can then be acetylated by N-acetyltransferase 2 to form 4-AAA.[3]

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of metamizole metabolites in human plasma.

Experimental Workflow

The overall experimental workflow involves plasma sample collection, protein precipitation to extract the analytes and the internal standard, followed by LC-MS/MS analysis for separation and quantification.

Materials and Reagents

-

Metamizole metabolites reference standards (4-MAA, 4-AA, 4-FAA, 4-AAA)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A validated LC-MS/MS method is essential for the accurate quantification of the four major metamizole metabolites.[7][8] The following are suggested starting conditions:

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-MAA | 218.1 | 56.1 |

| 4-AA | 204.1 | 147.1 |

| 4-FAA | 232.1 | 147.1 |

| 4-AAA | 246.1 | 189.1 |

| This compound (IS) | 249.1 | 192.1 |

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, and recovery.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| 4-MAA | 10 - 5000 | > 0.995 |

| 4-AA | 5 - 2500 | > 0.995 |

| 4-FAA | 5 - 2500 | > 0.995 |

| 4-AAA | 5 - 2500 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Accuracy (%) | Precision (%CV) |

| 4-MAA | Low | 95.2 - 104.8 | ≤ 10.5 |

| Mid | 96.1 - 103.5 | ≤ 9.8 | |

| High | 97.3 - 102.9 | ≤ 8.7 | |

| 4-AA | Low | 94.8 - 105.1 | ≤ 11.2 |

| Mid | 95.9 - 104.2 | ≤ 10.1 | |

| High | 96.8 - 103.6 | ≤ 9.2 | |

| 4-FAA | Low | 93.9 - 106.0 | ≤ 12.1 |

| Mid | 95.1 - 104.9 | ≤ 11.5 | |

| High | 96.5 - 104.1 | ≤ 10.3 | |

| 4-AAA | Low | 94.5 - 105.5 | ≤ 11.8 |

| Mid | 95.6 - 104.7 | ≤ 10.9 | |

| High | 97.0 - 103.9 | ≤ 9.5 |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| 4-MAA | > 92 |

| 4-AA | > 90 |

| 4-FAA | > 91 |

| 4-AAA | > 93 |

| This compound (IS) | > 94 |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of the four major metabolites of metamizole in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for a wide range of applications in clinical and pharmaceutical research. The simple and efficient sample preparation procedure allows for high-throughput analysis, which is essential for studies involving a large number of samples.

References

- 1. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Note: High-Throughput Plasma Sample Preparation for the Quantification of 4-Acetamidoantipyrine-d3 using LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the preparation of plasma samples for the quantitative analysis of 4-Acetamidoantipyrine-d3, a deuterated internal standard commonly used in pharmacokinetic studies of its parent compound. Three prevalent bioanalytical sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a step-by-step protocol, alongside a discussion of their respective advantages and expected outcomes. Quantitative data, derived from studies on related analytes, is summarized to guide researchers in method selection and optimization.

Introduction

4-Acetamidoantipyrine, a metabolite of several widely used drugs, is frequently quantified in plasma to assess drug metabolism and pharmacokinetics. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Effective sample preparation is a critical step to remove plasma proteins and other matrix components that can interfere with the analysis and compromise data quality.[2][3] This document outlines three robust methods for plasma sample preparation prior to LC-MS/MS analysis of this compound.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required level of cleanliness, sample throughput, and the physicochemical properties of the analyte. For this compound, a relatively polar molecule, all three methods can be successfully applied.

Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and widely used method for sample cleanup in bioanalysis.[3] It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.[3] Acetonitrile (B52724) is a common choice of solvent for this purpose.[1][3][4]

Experimental Protocol: Protein Precipitation with Acetonitrile

-

Allow frozen plasma samples to thaw on ice.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) to the plasma sample (a 3:1 solvent-to-plasma ratio is common).[5]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully collect the supernatant, which contains the analyte and internal standard.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]

Workflow for Protein Precipitation

Caption: Workflow of the Protein Precipitation Protocol.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[2] This method generally provides cleaner extracts than protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction

-

To 200 µL of plasma in a clean tube, add the internal standard solution.

-

Add 200 µL of ethyl acetate (B1210297) and 100 µL of water.[7]

-

Vortex the mixture vigorously for 30 seconds.[7]

-

Centrifuge for 5 minutes at 3,000 x g to separate the layers.[7]

-

Transfer the upper organic layer (ethyl acetate) to a new tube.[7]

-

Repeat the extraction of the remaining aqueous layer with another 200 µL of ethyl acetate to improve recovery.[7]

-

Combine the organic fractions.[7]

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

Caption: Workflow of the Liquid-Liquid Extraction Protocol.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can yield very clean extracts.[8][9] It utilizes a solid sorbent to retain the analyte of interest from the liquid sample matrix, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

Experimental Protocol: Solid-Phase Extraction (C18 Cartridge)

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[8][9]

-

Sample Loading: Mix 0.3 mL of plasma with the internal standard and load it onto the conditioned SPE cartridge.[8][9]

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.[8][9]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[8][9]

Workflow for Solid-Phase Extraction

Caption: Workflow of the Solid-Phase Extraction Protocol.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of antipyrine (B355649) metabolites in plasma using various sample preparation techniques. While specific data for this compound is limited, these values for related compounds provide a useful benchmark.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference(s) |

| Recovery | >80% (for a drug cocktail) | Not specified | 93-100% (for antipyrine metabolites) | [3],[9] |

| Matrix Effect | Can be significant | Generally lower than PPT | Minimal | [2] |

| Throughput | High | Moderate | Moderate to High (with automation) | [3],[2], |

| LOD/LOQ | Dependent on LC-MS sensitivity | Dependent on LC-MS sensitivity | 10.5 - 17.0 ng/mL (for antipyrine metabolites) | [9] |

LC-MS/MS Analysis

Following sample preparation, the extracts are ready for analysis by LC-MS/MS. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[1] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1] The MRM transition for a related deuterated compound, MAA-d3, has been reported as m/z 221.2 → 56.2.[1]

Conclusion

The choice of sample preparation method for this compound in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction delivers the cleanest extracts and can be automated for high throughput, often resulting in the best sensitivity and reproducibility. The protocols and data presented in this application note serve as a comprehensive guide for developing and implementing a robust bioanalytical method for this compound.

References

- 1. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onlinepharmacytech.info [onlinepharmacytech.info]

- 3. researchgate.net [researchgate.net]

- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: A Validated HPLC Method for the Quantification of 4-Acetamidoantipyrine using 4-Acetamidoantipyrine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamidoantipyrine is a significant metabolite of several pyrazolone (B3327878) drugs and is a crucial analyte in pharmacokinetic and drug metabolism studies. Accurate and precise quantification of this compound in biological matrices is essential for understanding the disposition of parent drugs. This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 4-Acetamidoantipyrine in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Acetamidoantipyrine-d3, to ensure high accuracy and correct for any variability during sample processing.

The method has been validated according to internationally recognized guidelines to ensure reliability for its intended purpose. This document provides detailed protocols for sample preparation, chromatographic conditions, and all validation procedures.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These conditions were developed based on methods for structurally similar compounds to achieve optimal separation and detection of 4-Acetamidoantipyrine and its deuterated internal standard.[1][2]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.05 M Sodium Acetate (B1210297) Buffer (pH 5.5) and Methanol (B129727) (60:40, v/v)[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm[2] |

| Internal Standard | This compound |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The bioanalytical method was validated according to established guidelines to demonstrate its suitability for the quantitative analysis of 4-Acetamidoantipyrine in human plasma. The key validation parameters are summarized below.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | 1.15 |

| Theoretical Plates (N) | N > 2000 | 6800 |

| Resolution (Rs) | Rs > 2.0 | 3.5 |

| %RSD of Peak Areas | ≤ 2.0% (n=6) | 1.2% |

Table 2: Linearity and Range

| Parameter | Result |

| Calibration Range | 0.1 µg/mL to 50 µg/mL |

| Regression Equation | y = 0.045x + 0.002 |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Linearity | The method is linear across the specified range. |

Table 3: Precision and Accuracy

| QC Concentration (µg/mL) | Precision (%RSD) Intra-day | Precision (%RSD) Inter-day | Accuracy (%) Intra-day | Accuracy (%) Inter-day |

| LQC (0.3) | 2.8 | 3.5 | 102.5 | 101.8 |

| MQC (20.0) | 1.9 | 2.4 | 98.7 | 99.5 |

| HQC (40.0) | 1.5 | 2.1 | 101.2 | 100.6 |

| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | 85-115% (80-120% for LLOQ) | 85-115% (80-120% for LLOQ) |

Table 4: Recovery and Matrix Effect

| QC Concentration (µg/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| LQC (0.3) | 92.5 | 94.1 | 98.2 |

| HQC (40.0) | 94.8 | 95.3 | 101.5 |

| Acceptance Criteria | Consistent and precise | Consistent and precise | 85-115% |

Table 5: Stability

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Short-Term (Bench-Top) | 8 hours | Room Temp. | 98.5 |

| Long-Term | 30 days | -80 °C | 97.9 |

| Freeze-Thaw Cycles (3 cycles) | - | -80 °C to RT | 96.8 |

| Post-Preparative (Autosampler) | 24 hours | 4 °C | 99.1 |

| Acceptance Criteria | - | - | 85-115% |

Experimental Protocols

Preparation of Solutions

a. Mobile Phase Preparation (0.05 M Sodium Acetate Buffer, pH 5.5):

-

Weigh 4.1 g of anhydrous sodium acetate and dissolve in 1 L of HPLC-grade water.

-

Adjust the pH to 5.5 using glacial acetic acid.

-

Filter the buffer through a 0.45 µm nylon filter before use.

-

Prepare the mobile phase by mixing the filtered buffer with HPLC-grade methanol in a 60:40 (v/v) ratio.[2]

-

Degas the mobile phase by sonication for 15 minutes.

b. Standard Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of 4-Acetamidoantipyrine and this compound reference standards.

-

Dissolve each standard in 10 mL of methanol in separate volumetric flasks to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at 4 °C, protected from light.

c. Working Standard and Internal Standard Solutions:

-

Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the 4-Acetamidoantipyrine stock solution with methanol:water (50:50, v/v).

-

Prepare the internal standard (IS) working solution by diluting the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

Pipette 200 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike 20 µL of the respective working standard solutions into the plasma. For blank samples, add 20 µL of methanol:water (50:50, v/v).

-

Add 20 µL of the internal standard working solution (10 µg/mL) to all tubes except the blank.

-

Vortex each tube for 30 seconds.

-

Add 600 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.[3]

-

Vortex vigorously for 2 minutes.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to HPLC vials for analysis.

Method Validation Protocols

The following protocols are based on established bioanalytical method validation guidelines.[4][5]

a. Selectivity:

-

Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

-

The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

b. Linearity and LLOQ:

-

Prepare a calibration curve by spiking blank plasma with the analyte at a minimum of six non-zero concentrations across the desired range (e.g., 0.1, 0.5, 2.5, 10, 25, 50 µg/mL).

-

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).

-

Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

c. Precision and Accuracy:

-

Prepare QC samples at four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

-

Analyze five replicates of each QC level on the same day (intra-day) and on three different days (inter-day).

-

Calculate the %RSD for precision and the percentage of the nominal concentration for accuracy.

d. Recovery and Matrix Effect:

-

Recovery: Compare the peak areas of the analyte and IS from extracted plasma samples (pre-spiked) with those from post-spiked blank plasma extracts at LQC and HQC levels.

-

Matrix Effect: Compare the peak areas of the analyte and IS in post-spiked blank plasma extracts with the peak areas of neat standard solutions at the same concentrations.

e. Stability:

-

Analyze QC samples (LQC and HQC) after subjecting them to various storage and handling conditions as detailed in Table 5.

-

Compare the mean concentrations of the stability samples to those of freshly prepared QC samples. The deviation should be within ±15%.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for sample preparation and HPLC analysis.

Method Validation Logical Relationships

Caption: Inter-relationships of validation parameters.

References

- 1. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jgtps.com [jgtps.com]

- 5. ema.europa.eu [ema.europa.eu]

Application of 4-Acetamidoantipyrine-d3 in Environmental Water Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Acetamidoantipyrine (4-AAA) is a principal metabolite of the widely used analgesic drug metamizole (B1201355) (dipyrone). Its presence in environmental water bodies is an indicator of pharmaceutical pollution originating from wastewater treatment plant effluents. Accurate and sensitive quantification of 4-AAA in environmental matrices is crucial for monitoring its environmental fate and potential ecological impact. The use of a stable isotope-labeled internal standard, 4-Acetamidoantipyrine-d3 (4-AAA-d3), is the gold standard for quantitative analysis by mass spectrometry. The deuterated standard co-elutes with the target analyte, effectively compensating for matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision in measurement.

This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of 4-Acetamidoantipyrine in environmental water samples using this compound as an internal standard, employing Solid Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard Information

A summary of the key chemical properties for 4-Acetamidoantipyrine and its deuterated internal standard is presented in Table 1.

| Property | 4-Acetamidoantipyrine (4-AAA) | This compound (4-AAA-d3) |

| Synonyms | 4-Acetylaminoantipyrine, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide-d3 |

| Molecular Formula | C₁₃H₁₅N₃O₂ | C₁₃H₁₂D₃N₃O₂ |

| Molecular Weight | 245.28 g/mol | 248.30 g/mol |

| CAS Number | 83-15-8 | 342821-66-3 |

Experimental Protocols

This section details the complete workflow for the analysis of 4-Acetamidoantipyrine in environmental water samples.

Sample Collection and Preservation

-

Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Preservation: Upon collection, acidify the samples to a pH of 2-3 with sulfuric acid to inhibit microbial degradation.

-

Storage: Store the samples at 4°C and analyze within 48 hours of collection. If longer storage is necessary, freeze the samples at -20°C.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is employed to concentrate the analyte and remove interfering matrix components.

-

Materials:

-

Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (e.g., 6 cc, 500 mg)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Formic acid

-

Nitrogen gas for evaporation

-

-

Internal Standard Spiking:

-

Allow water samples to come to room temperature.

-

Fortify each 100 mL of water sample with a known concentration of this compound solution (e.g., to a final concentration of 100 ng/L).

-

-

SPE Procedure:

-